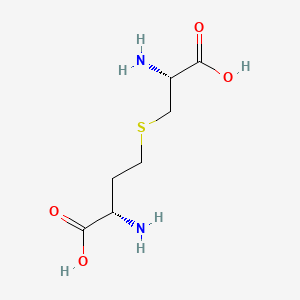
MJE3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MJE3 is a spiroepoxide and cell-permeable, small-molecule inhibitor for phosphoglycerate mutase-1 (PGAM1), a glycolytic enzyme with postulated roles in cancer cell metabolism and proliferation. MJE3 displays antiproliferative effects in human breast cancer cells by inhibiting glycolysis. It is more potent in cells in vivo than in recombinant assays.
Wissenschaftliche Forschungsanwendungen
Target Discovery in Small-Molecule Cell-Based Screens
- MJE3 has been identified through cell-based screening as a compound that inhibits breast cancer cell proliferation. It was discovered using a natural product–inspired small-molecule library with protein-reactive elements.
- This compound was found to covalently label and inhibit the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1), which is significant because cancer cells often rely on glycolysis for viability. This positions PGAM1 as a potential therapeutic target.
- The study highlighted the use of protein-reactive compounds in chemical genomics screens as a way to discover targets of bioactive small molecules in living systems (Evans et al., 2005).
Mechanistic and Structural Requirements for Active Site Labeling
- Further research into MJE3 revealed its mechanism and structural requirements for covalent inactivation of PGAM1.
- MJE3 labels PGAM1 on lysine-100, a conserved active site residue implicated in substrate recognition. Key elements of MJE3 important for PGAM1 labeling include an indole ring and carboxylic acid, the stereochemical orientation of the spiroepoxide, and their presentation on a rigid cyclohexane scaffold.
- These findings indicate that a special combination of binding and reactive elements are united in MJE3's structure to inactivate PGAM1, offering insights for future pharmacological tools (Evans et al., 2007).
Eigenschaften
Produktname |
MJE3 |
|---|---|
Molekularformel |
C35H40N2O7 |
Molekulargewicht |
600.71 |
IUPAC-Name |
2-(4-(((1-(benzyloxy)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)oxy)-1-oxaspiro[2.5]octan-6-yl)propan-2-yl hex-5-ynoate |
InChI |
InChI=1S/C35H40N2O7/c1-4-5-7-16-31(38)44-34(2,3)26-17-18-35(23-42-35)30(20-26)43-33(40)37-29(32(39)41-22-24-12-8-6-9-13-24)19-25-21-36-28-15-11-10-14-27(25)28/h1,6,8-15,21,26,29-30,36H,5,7,16-20,22-23H2,2-3H3,(H,37,40) |
InChI-Schlüssel |
OUZLIMFGHKWCDE-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)C(NC(OC2C3(CO3)CCC(C(C)(C)OC(CCCC#C)=O)C2)=O)CC4=CNC5=C4C=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MJE3; MJE 3; MJE-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)
![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)
![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)
